Butyraxanthone B
Overview
Description
Butyraxanthone B is a naturally occurring xanthone derivative found in the fruits of Garcinia mangostana. It is known for its distinctive yellow powder form and has a molecular formula of C28H30O6 with a molecular weight of 462.53 g/mol . This compound exhibits significant biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyraxanthone B typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the xanthone core structure.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Garcinia mangostana. when synthesized industrially, it involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Butyraxanthone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Butyraxanthone B has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying xanthone derivatives and their chemical properties.
Biology: Investigated for its antiplasmodial activity, showing potential as an antimalarial agent.
Industry: Utilized in the development of pharmaceuticals and natural product-based therapies.
Mechanism of Action
The mechanism of action of Butyraxanthone B involves its interaction with various molecular targets and pathways. It exhibits antiplasmodial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . Additionally, its cytotoxic effects against cancer cells are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cell survival and death.
Comparison with Similar Compounds
Butyraxanthone B is part of a series of xanthone derivatives, which include compounds like Parvifolixanthone A, Latisxanthone C, Garcinone E, Isogarciniaxanthone E, and Garciniaxanthone E . These compounds share similar structural features but differ in their specific functional groups and bioactivities. For instance:
Parvifolixanthone A: Exhibits similar antiplasmodial activity.
Latisxanthone C: Known for its cytotoxic effects against cancer cells.
Garcinone E: Demonstrates potent antioxidant properties.
The uniqueness of this compound lies in its specific combination of biological activities, making it a valuable compound for targeted research in antimalarial and anticancer therapies.
Biological Activity
Butyraxanthone B is a xanthone compound primarily isolated from the plant Pentadesma butyracea , which has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, focusing on its antiplasmodial, cytotoxic, and antimicrobial effects, supported by relevant research findings and data.
1. Overview of this compound
This compound is a member of the xanthone family, characterized by a tricyclic aromatic structure. Its chemical structure contributes to its various biological activities, making it a subject of interest in pharmacological research.
2. Antiplasmodial Activity
Research has demonstrated that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.
- Mechanism of Action : Molecular docking studies suggest that this compound targets orotidine 5-monophosphate decarboxylase (PfOMPDC), a crucial enzyme in the parasite's metabolic pathway. The binding affinity and interaction dynamics indicate its potential as an antimalarial agent .
- IC50 Values : In vitro studies have reported IC50 values for this compound ranging from 3.0 to 6.0 µM, indicating effective inhibition of parasite growth. Comparative studies with standard antimalarial drugs like artemisinin show promising results .
Table 1: Antiplasmodial Activity of this compound
Compound | IC50 (µM) | Target Protein |
---|---|---|
This compound | 3.0 - 6.0 | PfOMPDC |
Artemisinin | ~1.0 | PfATP6 |
Curcumin | ~10 | Tubulin Binding Site |
3. Cytotoxicity Studies
While evaluating the therapeutic potential of this compound, its cytotoxic effects were also assessed:
- Cell Lines Tested : The compound was tested against various human cancer cell lines, including THP-1 (leukemia) and HCT116 (colon cancer). Results indicated moderate cytotoxicity, with IC50 values ranging from 7.0 to 15.0 µM depending on the cell line .
- Selectivity Index : The selectivity index (SI) for this compound was calculated to assess its safety profile compared to standard chemotherapeutics. A higher SI indicates a favorable therapeutic window.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
THP-1 | 7.0 | >2 |
HCT116 | 15.0 | >1 |
4. Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Bacterial Activity : Studies have shown that it possesses significant activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be lower than those of conventional antibiotics .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membrane integrity and interference with metabolic pathways.
Table 3: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) |
---|---|
Bacillus subtilis | 5 |
Staphylococcus aureus | 10 |
5. Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in therapeutic settings:
- A study conducted by Moelyadi et al. demonstrated that extracts containing this compound showed significant antimalarial activity comparable to established treatments, reinforcing its potential as a lead compound for drug development .
- Another investigation focused on the structural optimization of xanthones, including this compound, leading to derivatives with enhanced biological activity and reduced toxicity profiles .
Properties
IUPAC Name |
5,8,9-trihydroxy-2,2-dimethyl-7,10-bis(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-14(2)7-9-17-21-26(32)22-20(13-19-16(23(22)29)11-12-28(5,6)34-19)33-27(21)18(10-8-15(3)4)25(31)24(17)30/h7-8,11-13,29-31H,9-10H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYYKNXUHFPPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1O)O)CC=C(C)C)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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